molecular formula C17H19N5O2 B2381266 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1208635-75-9

1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2381266
CAS RN: 1208635-75-9
M. Wt: 325.372
InChI Key: OEFYIACRKJESDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Activities

Research indicates that certain pyrazole derivatives, including those with oxadiazole substituents, have shown promising antiallergic effects. A study highlighted the synthesis of 2-substituted 3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, evaluating their antiallergic activities. The findings suggest that amide or 5-oxo-1,3,4-oxadiazole substituents at position 5 are favorable for antiallergic activity, with specific compounds demonstrating potent anti-allergic effects through mechanisms such as suppression of histamine-, serotonin-, bradykinin-, and substance P-induced ear edema in mice (Huang et al., 1994).

Antimycobacterial Activity

Compounds with pyridine and pyrazine structures substituted with oxadiazole motifs have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, exhibited varying degrees of antimycobacterial potency, highlighting their potential as therapeutic agents against tuberculosis. The derivatization aimed at increasing lipophilicity to enhance cellular permeability, with the expectation that these compounds would be biotransformed into active species within the mycobacterial cell (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of novel pyrazole carboxamides, including their potential as research chemicals. One such study involved the identification and analytical characterization of a pyrazole-containing synthetic cannabinoid, providing insights into the structural properties and potential applications of these compounds in various fields (McLaughlin et al., 2016).

Antibacterial Activity

Novel pyrazolopyridine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies demonstrate the potential of pyrazole derivatives as antibacterial agents, with specific modifications enhancing their efficacy (Panda, Karmakar, & Jena, 2011).

properties

IUPAC Name

5-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10(2)22-12(4)9-14(21-22)15(23)18-17-20-19-16(24-17)13-7-5-6-11(3)8-13/h5-10H,1-4H3,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFYIACRKJESDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=NN(C(=C3)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

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